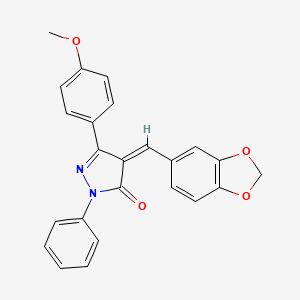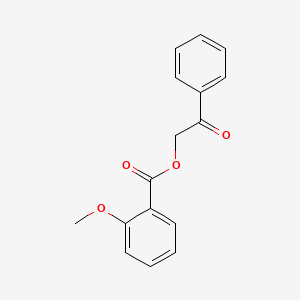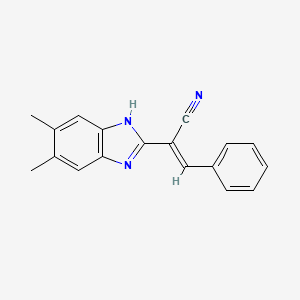![molecular formula C15H20N4O2S B5347981 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. This pathway plays a crucial role in regulating cellular energy homeostasis and metabolism, making A-769662 a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
作用機序
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that allows the α-subunit to be phosphorylated by upstream kinases, leading to activation of the kinase activity of AMPK. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, resulting in increased glucose uptake and fatty acid oxidation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to increase glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
One advantage of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation is that this compound is a small molecule and may have off-target effects on other enzymes or pathways.
将来の方向性
There are a number of future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide. One area of interest is its potential as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and delivery methods for this compound in humans. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to have anti-proliferative effects in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Additionally, there is interest in developing more potent and selective activators of the AMPK pathway based on the structure of this compound.
合成法
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-ethyl-2-thiocyanato-1,3-thiazole with 3-hydroxypropylamine, followed by a series of reactions to introduce the nicotinamide moiety. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide has been extensively studied for its potential therapeutic applications in metabolic disorders. A number of in vitro and in vivo studies have demonstrated its ability to activate AMPK and improve glucose uptake and insulin sensitivity in various cell types and animal models. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxypropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-12-10-22-14(19-12)9-18-15(21)11-4-5-13(17-8-11)16-6-3-7-20/h4-5,8,10,20H,2-3,6-7,9H2,1H3,(H,16,17)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNRGOVFNRCCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5347901.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)
![N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5347918.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)
![N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5347948.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
![N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine](/img/structure/B5347971.png)


![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)
